(R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride

Chiral synthesis Enantioselective pharmacology Stereochemical purity

This (R)-enantiomer of 3-((3,4-dichlorobenzyl)oxy)pyrrolidine hydrochloride delivers three critical differentiation points for your CNS drug discovery program: (1) defined (R)-stereochemistry essential for sigma receptor ligand synthesis (nanomolar Kᵢ at sigma-1/sigma-2); (2) the 3,4-dichlorobenzyl substitution pattern proven to enhance GABAB receptor antagonist affinity from micromolar to low nanomolar ranges; (3) hydrochloride salt form ensuring aqueous solubility for direct use in polar reaction media. With ≥95% purity, room-temperature storage, and a 3-year shelf life, this chiral building block is optimized for iterative SAR studies and chiral analytical method development.

Molecular Formula C11H14Cl3NO
Molecular Weight 282.6
CAS No. 1261234-83-6
Cat. No. B3027266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride
CAS1261234-83-6
Molecular FormulaC11H14Cl3NO
Molecular Weight282.6
Structural Identifiers
SMILESC1CNCC1OCC2=CC(=C(C=C2)Cl)Cl.Cl
InChIInChI=1S/C11H13Cl2NO.ClH/c12-10-2-1-8(5-11(10)13)7-15-9-3-4-14-6-9;/h1-2,5,9,14H,3-4,6-7H2;1H/t9-;/m1./s1
InChIKeyGMMIBHGNIHSRSY-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine Hydrochloride (CAS 1261234-83-6): Chiral Pyrrolidine Ether Intermediate for Pharmaceutical Synthesis


(R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride (CAS 1261234-83-6) is a chiral pyrrolidine ether derivative with the molecular formula C₁₁H₁₄Cl₃NO and a molecular weight of approximately 282.59 g/mol . The compound exists as a hydrochloride salt and features a pyrrolidine ring substituted at the 3-position with a 3,4-dichlorobenzyl ether moiety in the (R)-configuration . As an alkoxy-substituted pyrrolidine building block, it serves as a versatile intermediate in medicinal chemistry and organic synthesis, with the specific stereochemistry at the chiral center being critical for its potential interactions with biological targets .

Why (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine Hydrochloride (CAS 1261234-83-6) Cannot Be Readily Substituted by In-Class Analogs


Substitution among pyrrolidine ether derivatives bearing dichlorobenzyl substituents is not straightforward due to three critical points of differentiation. First, stereochemistry at the pyrrolidine 3-position produces distinct enantiomers (R- vs S-configuration) that may exhibit divergent binding affinities or metabolic stability profiles in chiral environments . Second, the substitution pattern on the dichlorobenzyl ring (3,4- vs 2,4- vs 2,6-dichloro) alters electronic distribution, steric hindrance, and overall molecular topology, which can substantially affect receptor recognition and synthetic coupling efficiency [1]. Third, the hydrochloride salt form enhances aqueous solubility relative to the free base, directly impacting handling, formulation compatibility, and reaction conditions in aqueous or polar media . The following quantitative evidence establishes the measurable differences that guide procurement decisions.

Quantitative Differentiation Evidence for (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine Hydrochloride (CAS 1261234-83-6) vs Closest Analogs


Chiral Configuration Differentiation: (R)-Enantiomer (CAS 1261234-83-6) vs (S)-Enantiomer (CAS 1289585-39-2)

The (R)-enantiomer (CAS 1261234-83-6) is the stereochemically defined counterpart to the (S)-enantiomer (CAS 1289585-39-2). The (R)-configuration is assigned via the Cahn-Ingold-Prelog system, as denoted by the '@@' stereodescriptor in the isomeric SMILES notation . In contrast, the (S)-enantiomer bears the opposite configuration, as indicated by the '@' stereodescriptor . In chiral biological environments—including receptor binding pockets and enzyme active sites—opposite enantiomers can exhibit markedly different binding kinetics and pharmacodynamic outcomes .

Chiral synthesis Enantioselective pharmacology Stereochemical purity

Dichloro Substitution Pattern: 3,4-Dichloro (CAS 1261234-83-6) vs 2,4-Dichloro Analog (CAS 1216252-62-8)

The target compound incorporates a 3,4-dichloro substitution pattern on the benzyl ring, whereas the structurally related analog 3-((2,4-dichlorobenzyl)oxy)pyrrolidine (CAS 1216252-62-8) bears a 2,4-dichloro arrangement [1]. The 3,4-dichloro pattern positions both chlorine atoms on adjacent carbons of the aromatic ring (meta and para relative to the methoxy linkage), while the 2,4-dichloro pattern places chlorines at ortho and para positions . This positional isomerism influences the compound's electronic distribution, dipole moment, and steric accessibility around the ether linkage, factors known to modulate receptor binding and metabolic stability in dichloroaryl-containing pharmacophores [2].

Structure-activity relationship Aryl substitution Medicinal chemistry

Salt Form and Solubility: Hydrochloride Salt (CAS 1261234-83-6) vs Free Base Equivalents

The target compound is provided as a hydrochloride salt (C₁₁H₁₄Cl₃NO), which incorporates one molar equivalent of HCl per molecule of the pyrrolidine free base . The hydrochloride salt form enhances aqueous solubility relative to the free base, a property that facilitates dissolution in polar reaction media and aqueous biological assay buffers . In contrast, non-salt analogs such as 3-((2,4-dichlorobenzyl)oxy)pyrrolidine free base (CAS 1216252-62-8) lack this solubility advantage and may require additional solubilization strategies or organic co-solvents for comparable aqueous handling [1].

Aqueous solubility Formulation compatibility Salt selection

GHS Hazard Classification: Target Compound vs 2-(3,4-Dichlorobenzyl)pyrrolidine

The target compound (R)-3-((3,4-dichlorobenzyl)oxy)pyrrolidine hydrochloride (CAS 1261234-83-6) is associated with standard GHS hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), classified under GHS07 with the signal word 'Warning' . For comparison, the structurally related analog 2-(3,4-dichlorobenzyl)pyrrolidine (CAS 383127-94-4) carries an identical hazard profile with the same H302, H315, and H319 statements and GHS07 classification . This parity indicates that substitution of the benzyl group at the pyrrolidine 3-position via an ether linkage does not materially alter the acute toxicity and irritation hazard profile relative to direct C-benzyl substitution at the 2-position.

Safety profile Handling requirements Laboratory safety

Storage Conditions: Room Temperature Stability vs Cold-Chain Requirements

The target compound (CAS 1261234-83-6) is recommended for storage at room temperature in a sealed, dry environment, with vendor documentation indicating a shelf life of up to three years under these conditions . This room-temperature stability profile distinguishes it from many sensitive pharmaceutical intermediates that require refrigerated (2-8°C) or frozen (-20°C) storage . In contrast, certain related dichlorophenyl-ethylamine derivatives (e.g., CAS 138356-09-9) are specified for storage at -20°C to maintain integrity . The ambient storage compatibility of CAS 1261234-83-6 reduces logistical complexity and energy costs associated with cold-chain maintenance during shipping and long-term laboratory storage.

Storage stability Supply chain logistics Long-term preservation

Optimal Application Scenarios for (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine Hydrochloride (CAS 1261234-83-6)


Chiral Building Block for Enantioselective Synthesis of Sigma Receptor Ligands

The (R)-stereochemistry of CAS 1261234-83-6 makes it suitable as a chiral intermediate for constructing sigma receptor ligands. Research demonstrates that the 3,4-dichlorobenzyl moiety and pyrrolidine ring are key recognition elements for sigma-1 and sigma-2 receptor binding, with compounds containing these features achieving nanomolar affinities (e.g., Kᵢ = 1.49 nM at sigma-1 and 12.1 nM at sigma-2 for optimized polyamine derivatives) [1]. The defined (R)-configuration enables stereochemically controlled synthesis of candidate ligands where the spatial orientation of the pyrrolidine ether substituent influences receptor subtype selectivity [2].

Intermediate for GABAB Receptor Modulator Development

The 3,4-dichlorobenzyl substitution pattern present in this compound is a pharmacophoric element associated with enhanced receptor binding affinity in the context of GABAB receptor antagonists. Studies have shown that incorporation of 3,4-dichlorobenzyl substituents into existing molecular scaffolds can shift receptor affinity from micromolar to low nanomolar ranges, as exemplified by CGP 55845 (apparent Kd = 30 nM at GABAB receptors) [1]. While the target compound itself is an intermediate rather than a final antagonist, its 3,4-dichlorobenzyl ether moiety provides a starting point for constructing analogs that may similarly benefit from this affinity-enhancing substitution pattern [2].

Synthesis of CNS-Targeted Pyrrolidine Derivatives

The pyrrolidine scaffold, combined with the 3,4-dichlorobenzyl ether substituent, positions this compound as a versatile intermediate for central nervous system (CNS) drug discovery programs. The pyrrolidine ring is a privileged structure present in numerous CNS-active molecules, including dopamine D4 receptor antagonists and kappa opioid ligands [1]. The hydrochloride salt form enhances water solubility, facilitating its use in aqueous synthetic protocols and enabling direct incorporation into polar reaction media without the need for organic co-solvents [2]. The room-temperature storage stability further supports its routine use in medicinal chemistry laboratories conducting iterative structure-activity relationship (SAR) studies .

Reference Standard for Chiral Purity Analysis and Method Development

With an available purity specification of ≥95% and a defined (R)-configuration verified by stereochemical SMILES notation, CAS 1261234-83-6 can serve as a reference standard for developing and validating chiral analytical methods [1]. The compound's distinct CAS number and stereochemical identity enable its use in calibrating HPLC or SFC methods for separating (R)- and (S)-enantiomers of structurally related pyrrolidine ethers. Its room-temperature storage and three-year shelf life make it practical for maintaining as a long-term analytical reference material in quality control laboratories [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.